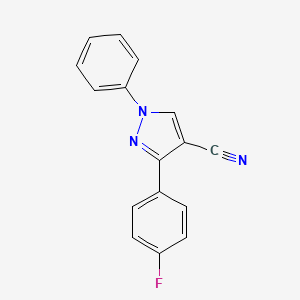
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR is a chemical compound that belongs to the class of phenylpyrazoles This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a pyrazole ring, with a carbonitrile group at the 4-position of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR typically involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative. The reaction conditions often involve the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular receptors, leading to changes in cell signaling pathways and influencing cellular processes such as proliferation and apoptosis .
相似化合物的比较
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole core structure but has a naphthalen-1-yl group instead of a phenyl group.
4-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]pyridine:
Uniqueness
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, AldrichCPR is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity to biological targets, while the carbonitrile group provides additional reactivity for further chemical modifications .
属性
分子式 |
C16H10FN3 |
|---|---|
分子量 |
263.27 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H10FN3/c17-14-8-6-12(7-9-14)16-13(10-18)11-20(19-16)15-4-2-1-3-5-15/h1-9,11H |
InChI 键 |
MSOLMJNUTYCIQM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


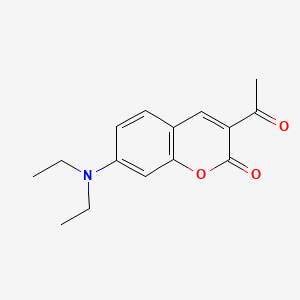
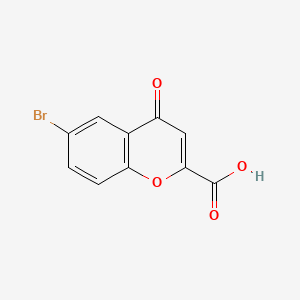
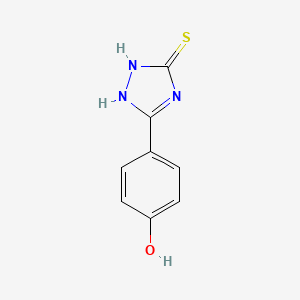

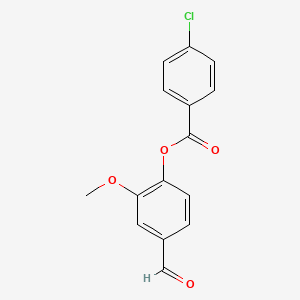
![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B1331713.png)
![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)
![3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid](/img/structure/B1331718.png)
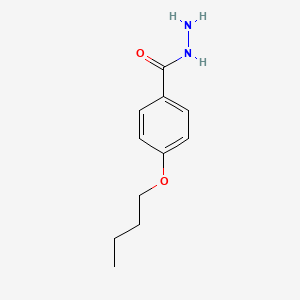


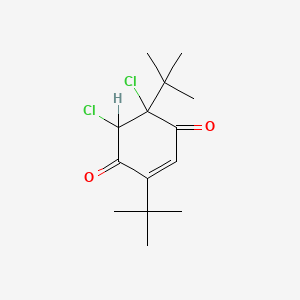
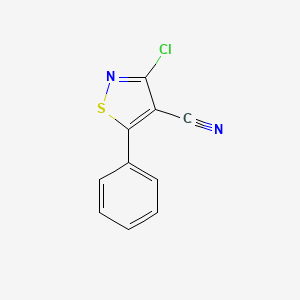
![2-amino-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1331732.png)
